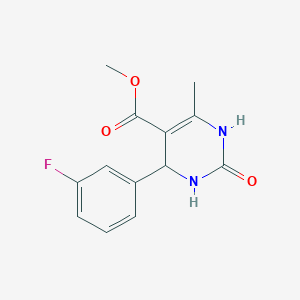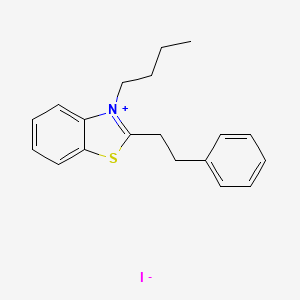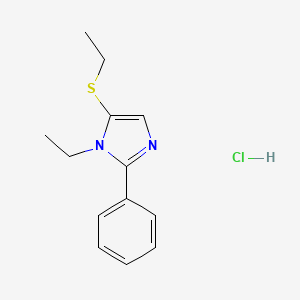![molecular formula C18H22N2O4S B5187970 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide](/img/structure/B5187970.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that was first synthesized in 1991. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. NS-398 has been extensively studied for its potential use in the treatment of various inflammatory conditions, including arthritis, cancer, and neurodegenerative diseases.
Mechanism of Action
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide selectively inhibits COX-2, which is induced in response to inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. By inhibiting COX-2, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anti-tumor effects, both in vitro and in vivo, through its ability to inhibit COX-2. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has several advantages as a tool for scientific research. It is a selective inhibitor of COX-2, which allows researchers to study the specific role of COX-2 in various biological processes. It is also a well-characterized compound that has been extensively studied, and is commercially available from multiple sources.
However, there are also some limitations to the use of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide in lab experiments. It is a synthetic compound that may not accurately reflect the effects of natural compounds that inhibit COX-2. In addition, its selectivity for COX-2 may not be absolute, and it may have off-target effects that could complicate data interpretation.
Future Directions
There are several future directions for research on N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the study of the effects of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide in combination with other drugs, particularly in the context of cancer treatment. Finally, there is ongoing research on the role of COX-2 in various biological processes, and N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide will likely continue to be an important tool for studying this enzyme.
Synthesis Methods
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide is synthesized through a multi-step process that involves the reaction of 4-aminobenzenesulfonamide with ethyl 4-phenoxybutanoate in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromoethylamine hydrobromide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-phenoxybutanamide has been widely used in scientific research as a tool to study the role of COX-2 in various biological processes. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects, and has been studied in the context of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c19-25(22,23)17-10-8-15(9-11-17)12-13-20-18(21)7-4-14-24-16-5-2-1-3-6-16/h1-3,5-6,8-11H,4,7,12-14H2,(H,20,21)(H2,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIFGRXUVWDGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}benzamide](/img/structure/B5187895.png)
![2-(4-chlorophenyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5187903.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-phenylethyl)benzamide](/img/structure/B5187911.png)

![2,6-di-tert-butyl-4-{[(2-hydroxy-2-phenylethyl)(methyl)amino]methyl}phenol](/img/structure/B5187920.png)
![2-methoxy-4-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5187943.png)


![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5187972.png)

![8-[4-(3,4-dimethylphenoxy)butoxy]quinoline](/img/structure/B5187983.png)
![4-[(1-{3-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydro-1(2H)-pyridinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5187993.png)